molecular formula C29H34N6 B14346520 2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine CAS No. 91854-46-5

2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine

Cat. No.: B14346520
CAS No.: 91854-46-5
M. Wt: 466.6 g/mol
InChI Key: IEOANLKTRBMGPA-UHFFFAOYSA-N
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Description

2-Imino-4-(4’-octyl[1,1’-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-4-(4’-octyl[1,1’-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine typically involves multiple steps. One common method involves the reaction of 4-octylbiphenyl with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Imino-4-(4’-octyl[1,1’-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to catalyze substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

2-Imino-4-(4’-octyl[1,1’-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Imino-4-(4’-octyl[1,1’-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine involves its interaction with molecular targets through its functional groups. The imino and hydrazinylidene groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Imino-4-(4’-octyl[1,1’-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine apart is its combination of functional groups, which provides unique reactivity and interaction capabilities. This makes it particularly valuable in applications requiring specific molecular interactions and properties .

Properties

CAS No.

91854-46-5

Molecular Formula

C29H34N6

Molecular Weight

466.6 g/mol

IUPAC Name

4-[4-(4-octylphenyl)phenyl]-5-phenyldiazenylimidazole-1,2-diamine

InChI

InChI=1S/C29H34N6/c1-2-3-4-5-6-8-11-22-14-16-23(17-15-22)24-18-20-25(21-19-24)27-28(35(31)29(30)32-27)34-33-26-12-9-7-10-13-26/h7,9-10,12-21H,2-6,8,11,31H2,1H3,(H2,30,32)

InChI Key

IEOANLKTRBMGPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N(C(=N3)N)N)N=NC4=CC=CC=C4

Origin of Product

United States

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